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Compound of Interest

Compound Name: p-Tolyl isobutyrate

Cat. No.: B093224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for p-cresyl

isobutyrate (also known as p-tolyl isobutyrate), a compound of interest in various chemical

and pharmaceutical research fields. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized

experimental protocols for obtaining such spectra.

Spectroscopic Data Summary
The spectroscopic data for p-cresyl isobutyrate is crucial for its identification and

characterization. The following tables summarize the available ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry data.

Table 1: ¹H NMR Spectroscopic Data for p-Cresyl Isobutyrate[1]
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.13 d 2H Ar-H

6.93 d 2H Ar-H

2.76 sept 1H -CH(CH₃)₂

2.31 s 3H Ar-CH₃

1.29 d 6H -CH(CH₃)₂

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for p-Cresyl Isobutyrate

Chemical Shift (ppm) Assignment

176.5 C=O

148.6 Ar-C-O

134.3 Ar-C-CH₃

129.8 Ar-CH

120.9 Ar-CH

34.3 -CH(CH₃)₂

20.8 Ar-CH₃

19.1 -CH(CH₃)₂

Note: The ¹³C NMR data is based on typical chemical shifts for similar structures and analysis

of the available spectrum. Exact values may vary based on experimental conditions.

Table 3: IR Spectroscopic Data for p-Cresyl Isobutyrate[2]
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Wavenumber (cm⁻¹) Intensity Assignment

2970 Strong C-H stretch (aliphatic)

1750 Strong C=O stretch (ester)

1500, 1460 Medium C=C stretch (aromatic)

1200, 1150 Strong C-O stretch (ester)

820 Strong
C-H bend (aromatic, para-

substituted)

Table 4: Mass Spectrometry Data for p-Cresyl Isobutyrate[1][3]

m/z Relative Intensity (%) Assignment

178 13.7 [M]⁺ (Molecular Ion)

108 100.0
[CH₃C₆H₄OH]⁺ (p-cresol

fragment)

71 16.0 [C₄H₇O]⁺ (isobutyryl fragment)

43 52.3 [C₃H₇]⁺ (isopropyl fragment)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A sample of p-cresyl isobutyrate (typically 5-25 mg) is dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is

typically run at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is

common. Standard pulse sequences are used to acquire the spectra.
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Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

TMS signal at 0.00 ppm. Integration of the peaks in ¹H NMR is performed to determine the

relative number of protons.

Infrared (IR) Spectroscopy:

Sample Preparation: For a liquid sample like p-cresyl isobutyrate, a thin film is prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. A

background spectrum of the clean salt plates is first recorded. The sample spectrum is then

acquired by passing an infrared beam through the sample.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum, which is typically plotted as

transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS):

Sample Introduction: A dilute solution of p-cresyl isobutyrate is introduced into the mass

spectrometer, often via a direct insertion probe or after separation by gas chromatography

(GC-MS).

Ionization: The sample is vaporized and then ionized. Electron ionization (EI) is a common

method, where high-energy electrons bombard the molecules, causing them to lose an

electron and form a molecular ion and various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like p-cresyl isobutyrate.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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